2-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
Description
The compound 2-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide features a 4,5,6,7-tetrahydrobenzo[d]thiazole core substituted with a 6-methyl group and an acetamide linkage to a 4-fluorophenylsulfonyl moiety. This structure combines a rigid bicyclic thiazole system with electron-withdrawing sulfonyl and fluorinated aromatic groups, which may enhance binding affinity and metabolic stability.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S2/c1-10-2-7-13-14(8-10)23-16(18-13)19-15(20)9-24(21,22)12-5-3-11(17)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXREBUTJAQMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Tetrahydrobenzo[d]thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonylation of the fluorophenyl ring is usually carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Acetamide Formation: The final step involves the coupling of the sulfonylated fluorophenyl intermediate with the tetrahydrobenzo[d]thiazole derivative using acylation reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, such as in the presence of a strong base.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, 2-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, warranting further pharmacological studies.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl and acetamide groups may facilitate binding to these targets, influencing biological pathways and leading to the observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Modifications
a. Tetrahydrobenzo[d]thiazole Derivatives
- Kinase Inhibitors (CK2/GSK3β):
Compounds 4i–4l () share the tetrahydrobenzo[d]thiazole core but feature propylureido and carboxybenzyl substituents. For example:
b. Thiophene vs. Thiazole Cores
- Tetrahydrobenzo[b]thiophene Analogs (): Compounds like 21b and 23 replace the thiazole with a thiophene ring but retain similar substituents (cyano, pyrazolo, or isoxazolo groups). These were synthesized for dual EGFR/HER2 inhibition, though activity data are unspecified .
c. Benzo[d]thiazole Derivatives with Sulfonamides ():
Substituent Variations
a. Sulfonyl/Sulfonamide Groups
- Target Compound : The 4-fluorophenylsulfonyl group may enhance lipophilicity and target engagement compared to simpler sulfonamides.
- Comparison with Triazole Derivatives ():
Compounds 7–9 incorporate phenylsulfonyl groups into triazole-thione scaffolds. IR data (1247–1255 cm⁻¹ for C=S) and tautomeric stability studies highlight the electronic effects of sulfonyl groups .
b. Fluorinated Aromatic Groups
- MMP Inhibitors ():
Compound 15 (2-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) shows a 4-fluorophenylpiperazine moiety, contributing to MMP inhibition (melting point = 269–270°C; MW = 410.51) .
c. Acetamide Linkers
Spectral Characterization
- IR/NMR Trends: Sulfonyl groups: IR ~1365–1160 cm⁻¹ (SO₂ asymmetric/symmetric stretching) . Acetamide C=O: IR ~1662–1689 cm⁻¹; NMR δ 10.4–10.6 ppm (NHCO) .
Kinase Inhibition ()
Anti-inflammatory Potential ()
Biological Activity
The compound 2-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide , identified by its CAS number 923504-69-2 , has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological activity, including anti-inflammatory properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 437.6 g/mol . The structure includes a sulfonamide group and a tetrahydrobenzo[d]thiazole moiety that may contribute to its biological activities.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of similar compounds in the class of sulfonamide derivatives. For instance, compounds with similar structural motifs have demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Table 1: Comparison of IC50 Values for COX-2 Inhibition
| Compound | IC50 (μmol/L) | Reference |
|---|---|---|
| 2-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide | TBD | This study |
| Celecoxib | 0.04 ± 0.01 | |
| Compound A | 0.04 ± 0.09 |
The exact IC50 value for the target compound remains to be determined (TBD), but preliminary results suggest a comparable efficacy to established anti-inflammatory drugs like celecoxib.
The mechanism by which this compound exerts its effects may involve the inhibition of COX enzymes and modulation of inflammatory pathways at the molecular level. Studies using Western blotting and reverse transcription-polymerase chain reaction (RT-PCR) have shown that similar compounds can significantly reduce the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA in macrophage cell lines .
Case Studies
A notable case study involved the evaluation of related sulfonamide derivatives in animal models for their anti-inflammatory effects:
Case Study: Carrageenan-Induced Paw Edema in Rats
- Objective: Assess anti-inflammatory effects.
- Method: Administration of various sulfonamide derivatives.
- Results: Significant reduction in paw edema was observed with certain derivatives showing higher potency than indomethacin.
Table 2: Anti-inflammatory Effects in Animal Models
| Compound | Model | Effect Observed |
|---|---|---|
| Sulfonamide Derivative A | Carrageenan-induced edema | Significant reduction |
| Indomethacin | Carrageenan-induced edema | Moderate reduction |
Q & A
Q. Basic Characterization
- NMR : Use - and -NMR to confirm the sulfonyl and acetamide moieties. Key signals include:
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks. For example, bond angles and dihedral angles between the sulfonyl and thiazole groups validate spatial orientation .
How can researchers design experiments to assess the environmental fate and degradation pathways of this compound?
Advanced Environmental Analysis
Adopt the INCHEMBIOL framework :
Physicochemical Properties : Measure logP (octanol-water partition coefficient) and hydrolysis rates at varying pH (4–9) to predict bioavailability.
Biotic/Abiotic Degradation :
- Photolysis : Expose to UV light (254 nm) in aqueous solutions; monitor via HPLC-MS for byproducts.
- Microbial Degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., sulfonic acid derivatives) .
Ecotoxicity : Conduct Daphnia magna or algal growth inhibition assays at 0.1–10 mg/L concentrations.
How should contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be methodologically resolved?
Advanced Data Reconciliation
Discrepancies often arise from assay conditions or cell-line variability. To resolve:
- Standardized Assays : Re-test using CLSI guidelines for antimicrobial activity (e.g., MIC against S. aureus and E. coli) .
- Mechanistic Studies :
- Meta-Analysis : Use hierarchical clustering of published IC₅₀/MIC data to identify outlier studies .
What experimental designs are suitable for structure-activity relationship (SAR) studies of this compound?
Q. Advanced SAR Methodology
Derivatization : Synthesize analogs with modifications to:
- The 4-fluorophenyl group (e.g., chloro, methoxy substituents).
- The tetrahydrobenzo[d]thiazol core (e.g., alkylation at position 6) .
Multivariate Analysis :
- Use a Plackett-Burman design to screen variables (e.g., substituent electronegativity, steric bulk) against bioactivity .
- Apply QSAR models with descriptors like Hammett constants and molar refractivity .
In Silico Docking : Validate hypotheses with AutoDock Vina against target proteins (e.g., COX-2 or β-tubulin) .
How can long-term stability studies be structured to evaluate storage conditions for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
